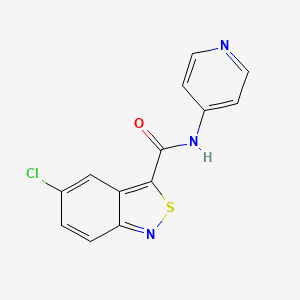

5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide

Description

Properties

Molecular Formula |

C13H8ClN3OS |

|---|---|

Molecular Weight |

289.74 g/mol |

IUPAC Name |

5-chloro-N-pyridin-4-yl-2,1-benzothiazole-3-carboxamide |

InChI |

InChI=1S/C13H8ClN3OS/c14-8-1-2-11-10(7-8)12(19-17-11)13(18)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,18) |

InChI Key |

BKAAZNBAAMJPAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NSC(=C2C=C1Cl)C(=O)NC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide typically involves the following steps:

Formation of Benzisothiazole Ring: The benzisothiazole ring is synthesized through a cyclization reaction involving a thiol and a halogenated aromatic compound.

Introduction of Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzisothiazole intermediate.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group and facilitate the coupling with an amine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Batch Reactors: Used for small to medium-scale production.

Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) on the pyridine ring, converting it to an amine.

Substitution: The chloro group on the benzisothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products:

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.

Biology:

Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

Antimicrobial Activity: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for new antibiotics.

Industry:

Material Science: The compound’s unique structure allows it to be used in the development of advanced materials, such as polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of chloro-substituted heterocyclic carboxamides. Below is a comparative analysis based on available commercial and structural

Table 1: Structural and Commercial Comparison of 5-Chloro-Substituted Heterocyclic Compounds

| Compound Name (CAS) | Core Structure | Key Substituents | Suppliers (1998) |

|---|---|---|---|

| 5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide (327086-64-6) | Benzisothiazole | 5-Cl, 4-pyridinyl carboxamide | 3 |

| 5-Chloro-2-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide (2514959-57-8) | Benzamide | 5-Cl, 2-F, 2-hydroxy-5-methoxyphenyl | 2 |

| 5-Chloro-7-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-1,8-naphthyridin-2(1H)-one (2084102-54-3) | Naphthyridinone | 5-Cl, chiral morpholinyl substituent | 1 |

| 5-Chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-thiophenecarboxamide (1855920-56-7) | Thiophene | 5-Cl, (4S)-dioxolane-linked methyl | 1 |

Key Observations:

Structural Diversity: The benzisothiazole core in the target compound differentiates it from benzamide (e.g., 2514959-57-8) or naphthyridinone (e.g., 2084102-54-3) analogs. The 4-pyridinyl group may improve solubility or target binding in kinase inhibition studies, whereas morpholinyl or dioxolane substituents in other compounds could modulate pharmacokinetics.

Commercial Availability: The target compound’s 3 suppliers suggest broader accessibility than naphthyridinone or thiophene derivatives (1 supplier each). This may reflect its versatility in synthetic pathways or preliminary pharmacological promise.

Chirality and Complexity: Compounds like 2084102-54-3 and 1855920-56-7 incorporate chiral centers, which could complicate synthesis but enhance selectivity in biological systems.

Limitations of Available Data

For a robust comparison, contemporary studies on:

- Biological Activity : e.g., kinase inhibition profiles or antimicrobial efficacy.

- Synthetic Feasibility : e.g., reaction yields or scalability.

- Regulatory Status : e.g., patent filings or toxicity data. would be essential.

Biological Activity

5-Chloro-N-4-pyridinyl-2,1-benzisothiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and implications for drug development, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 289.74 g/mol. The compound features a benzisothiazole core, which is characterized by a bicyclic structure that includes both a benzene ring and a thiazole ring. The chloro group at the 5-position and the pyridinyl group at the 4-position enhance its reactivity and potential biological activity .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Preliminary studies have suggested that this compound may possess significant binding affinity to various biological targets, which is crucial for understanding its pharmacodynamics and pharmacokinetics .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. For instance:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate Inhibition | |

| Staphylococcus aureus | Strong Inhibition | |

| Pseudomonas aeruginosa | Weak Inhibition |

These findings indicate the compound's potential as an antimicrobial agent, warranting further exploration in clinical settings.

Anticancer Activity

Studies have also explored the anticancer properties of this compound. For example, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. These methods highlight the versatility required to modify the compound to enhance its biological properties or to synthesize related compounds.

Case Study 1: Anticancer Efficacy

A study investigating the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The compound was found to inhibit cell proliferation in a dose-dependent manner with an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Potential

In another case study focusing on its antimicrobial activity, the compound showed promising results against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were recorded lower than those of common antibiotics, suggesting its potential as a new antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide, and how can computational methods improve efficiency?

A multi-step synthesis approach is typically employed, starting with functionalization of the benzisothiazole core followed by coupling with the pyridinyl-carboxamide moiety. Computational reaction path search methods, such as quantum chemical calculations, can predict viable intermediates and transition states, narrowing down optimal reaction conditions (e.g., solvent, catalyst) before experimental validation . For example, ICReDD’s integrated computational-experimental framework reduces trial-and-error by 30–50% through feedback loops where experimental data refine computational models .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- X-ray crystallography resolves the 3D molecular structure, confirming bond angles and substituent positions (e.g., verifying the chloro and pyridinyl groups’ spatial arrangement) .

- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, DEPT-135) validate molecular weight and functional groups. For instance, the carboxamide proton appears as a singlet near δ 8.2 ppm in DMSO-d₆ .

- HPLC-MS (≥95% purity threshold) ensures batch consistency, with mobile-phase optimization (e.g., acetonitrile/water with 0.1% formic acid) to resolve degradation products .

Q. How should researchers design initial bioactivity assays for this compound?

Prioritize target-based in vitro assays (e.g., enzyme inhibition kinetics for kinases or proteases) due to the benzisothiazole scaffold’s known role in modulating ATP-binding pockets. Use a dose-response matrix (e.g., 0.1–100 µM) with positive controls (e.g., staurosporine for kinase inhibition). Structural analogs, such as pyrazole-3-carboxamide derivatives, have shown IC₅₀ values <10 µM in kinase assays, providing a benchmark .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Meta-analysis with standardized protocols : Normalize data using Z-score transformations to account for variability in assay conditions (e.g., cell lines, incubation times) .

- Orthogonal validation : Confirm activity via complementary assays (e.g., SPR for binding affinity vs. cellular viability assays). For instance, discrepancies in IC₅₀ values may arise from off-target effects in cell-based models versus purified enzyme assays .

- Data-driven modeling : Machine learning tools (e.g., Random Forest classifiers) can identify confounding variables (e.g., solvent polarity, salt concentrations) using PubChem bioactivity datasets .

Q. What computational strategies are effective for elucidating the compound’s mechanism of action?

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with kinases) over 100-ns trajectories to identify stable binding conformers. Software like GROMACS or AMBER can calculate binding free energies (ΔG) via MM/PBSA .

- Docking studies : Use AutoDock Vina to screen against structural databases (e.g., PDB) for potential off-targets. The pyridinyl group’s hydrogen-bonding capacity may favor interactions with polar residues (e.g., aspartate or lysine) .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

- Reactor design : Optimize heat transfer and mixing efficiency using computational fluid dynamics (CFD) to prevent hotspots during exothermic steps (e.g., cyclization of the benzisothiazole ring) .

- Separation technologies : Membrane-based systems (e.g., nanofiltration) improve yield by isolating intermediates with MW <500 Da, reducing byproduct contamination .

- Process control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression in real time .

Methodological Notes

- Data management : Use ELN (Electronic Lab Notebook) platforms with encryption protocols to ensure reproducibility and secure sensitive data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.